molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1315784
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Patent
US05599812

Procedure details

11.82 g (0.0581 mol; yield: 90.4%) of a yellow powder, which turns red in air, are obtained by carrying out the reaction in the same way as in Stage B of Example 92 but starting from 9.85 g (0.0643 mol) of 4-methyl-3nitro-2-aminopyridine and using 10.2 g (0.0772 mol; 1.2 eq) of 2,5-dimethoxytetrahydrofuran and 200 cm3 of glacial CH3CO2H, and bringing the solution to reflux for 3 h.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-:11])=[O:10].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>CC(O)=O>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:14]=[CH:18][CH:17]=[CH:16]2)[C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
9.85 g
Type
reactant
Smiles
CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
the reaction in the same way as in Stage B of Example 92
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h.
Duration
3 h

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=NC=C1)N1C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.